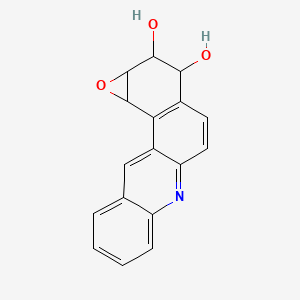![molecular formula C45H66N2O10 B12798535 4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid CAS No. 65462-27-3](/img/structure/B12798535.png)
4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The compound also contains a tert-butylamino group, a hydroxypropoxy group, and a propanedioic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid involves multiple steps, starting with the preparation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving indene and cyclohexanone derivatives. The tert-butylamino group is introduced via a nucleophilic substitution reaction, while the hydroxypropoxy group is added through an etherification process. The final step involves the incorporation of the propanedioic acid moiety through esterification or amidation reactions .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Esterification: The propanedioic acid moiety can form esters with alcohols under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like sulfuric acid for esterification. Major products formed from these reactions include ketones, alcohols, and esters .
Wissenschaftliche Forschungsanwendungen
4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butylamino group can interact with adrenergic receptors, while the hydroxypropoxy group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spirocyclic molecules and those containing tert-butylamino and hydroxypropoxy groups. Compared to these compounds, 4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid is unique due to its specific combination of functional groups and its spirocyclic core. This uniqueness gives it distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
65462-27-3 |
|---|---|
Molekularformel |
C45H66N2O10 |
Molekulargewicht |
795.0 g/mol |
IUPAC-Name |
4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid |
InChI |
InChI=1S/2C21H31NO3.C3H4O4/c2*1-20(2,3)22-13-16(23)14-25-17-8-10-21(11-9-17)12-15-6-4-5-7-18(15)19(21)24;4-2(5)1-3(6)7/h2*4-7,16-17,22-23H,8-14H2,1-3H3;1H2,(H,4,5)(H,6,7) |
InChI-Schlüssel |
WSHITABQWCGABY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1CCC2(CC1)CC3=CC=CC=C3C2=O)O.CC(C)(C)NCC(COC1CCC2(CC1)CC3=CC=CC=C3C2=O)O.C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



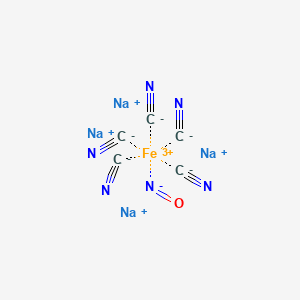
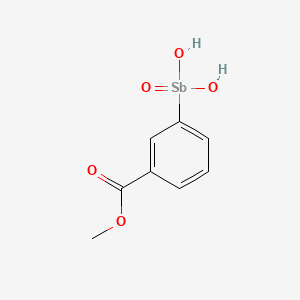
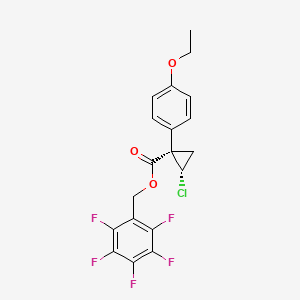
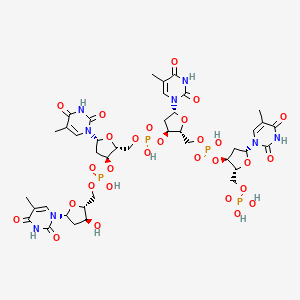

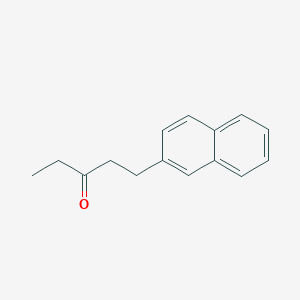
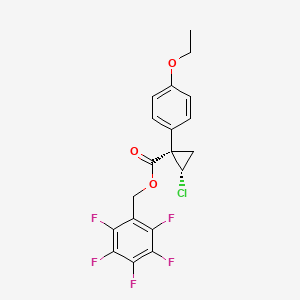
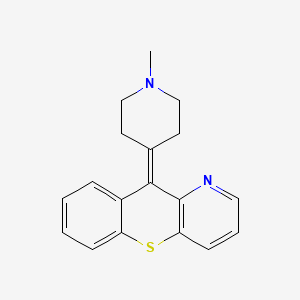

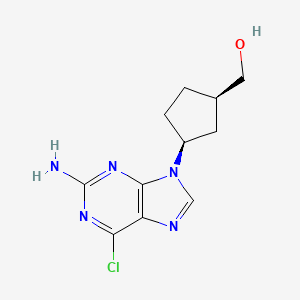
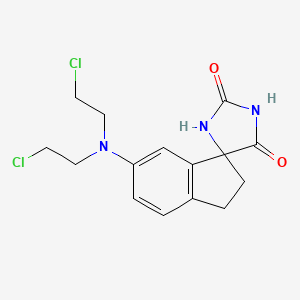
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
